molecular formula C14H11ClO2 B6363322 4-(4-Chloro-3-methylphenyl)benzoic acid, 95% CAS No. 885962-63-0

4-(4-Chloro-3-methylphenyl)benzoic acid, 95%

Cat. No. B6363322
CAS RN: 885962-63-0
M. Wt: 246.69 g/mol
InChI Key: MNCUMXHAENYPMI-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)benzoic acid, also known as 4-Chloro-3-methylbenzoic acid or 4-CMB, is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid that has a melting point of 149-152 °C and a boiling point of 311 °C. It is primarily used in the synthesis of various compounds and as a precursor to pharmaceuticals, agrochemicals, and other chemicals. 4-CMB is a versatile compound that can be used in a variety of different scientific research applications.

Scientific Research Applications

4-CMB has a wide range of scientific research applications. It is used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other chemicals. It is also used in the synthesis of polymers, catalysts, and other materials. Additionally, 4-CMB is used in the synthesis of dyes, pigments, and other colorants. It is also used in the synthesis of surfactants, emulsifiers, and other materials.

Mechanism of Action

The mechanism of action of 4-CMB is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase, lipoxygenase, and protein kinases. In addition, 4-CMB has been shown to inhibit the activity of certain transcription factors, such as nuclear factor kappa B, and to modulate the expression of certain genes.
Biochemical and Physiological Effects
4-CMB has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-CMB can inhibit the growth of certain cancer cell lines and can also induce apoptosis in certain types of cancer cells. Additionally, 4-CMB has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, lipoxygenase, and protein kinases. In vivo studies have demonstrated that 4-CMB can reduce inflammation in animals and can also reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-CMB in laboratory experiments is that it is a relatively inexpensive compound that is widely available. Additionally, it is relatively easy to synthesize and can be used in a variety of different scientific research applications. However, one potential limitation is that the compound is not as well characterized as other compounds, and therefore its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for 4-CMB research. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to investigate the mechanism of action of 4-CMB, as well as to develop new methods of synthesis. Additionally, further research could be conducted to investigate the potential applications of 4-CMB in various industries, such as pharmaceuticals, agrochemicals, and other chemicals. Finally, further research could be conducted to investigate the potential toxicity of 4-CMB, as well as to develop new methods of synthesis.

Synthesis Methods

4-CMB can be synthesized through a variety of different methods. The most common method is a reaction between benzene and 4-chloro-3-methylphenol. In this reaction, 4-chloro-3-methylphenol is converted to 4-CMB by the action of a strong acid. Other methods of synthesis include the reaction between benzene and 4-chloro-3-methylphenylmagnesium bromide, as well as the reaction between benzene and 4-chloro-3-methylphenylchloride.

properties

IUPAC Name

4-(4-chloro-3-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-8-12(6-7-13(9)15)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCUMXHAENYPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680130
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885962-63-0
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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